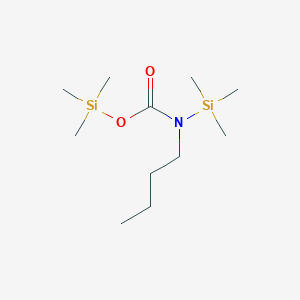![molecular formula C12H8FN3OS B11855946 3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11855946.png)
3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the starting materials in the presence of a desiccant like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups.
Substitution: Commonly involves nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups .
Aplicaciones Científicas De Investigación
3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial properties against Mycobacterium tuberculosis.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in Mycobacterium tuberculosis, leading to the disruption of essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings but can exhibit similar biological properties.
Uniqueness
3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one is unique due to the presence of the 4-fluorophenyl group, which can enhance its biological activity and selectivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H8FN3OS |
|---|---|
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
3-amino-2-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H8FN3OS/c13-8-3-1-7(2-4-8)10-15-11-9(5-6-18-11)12(17)16(10)14/h1-6H,14H2 |
Clave InChI |
HIMLMPNSTCUGAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(C=CS3)C(=O)N2N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)








![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855943.png)

